Ethyl 6-bromo-8-cyanoimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 6-bromo-8-cyanoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring. The presence of bromine and cyano groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-8-cyanoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-8-cyanoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the cyano group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydride for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 6-bromo-8-cyanoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-8-cyanoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The presence of the cyano and bromine groups allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity . The compound may also participate in signaling pathways, affecting cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate: Lacks the bromine atom, which may affect its reactivity and applications.
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate: Contains a chlorine atom instead of a cyano group, leading to different chemical properties.
Ethyl 5-formylimidazo[1,2-a]pyridine-2-carboxylate: Contains a formyl group, which can participate in different types of reactions compared to the cyano group.
Properties
IUPAC Name |
ethyl 6-bromo-8-cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2/c1-2-17-11(16)9-6-15-5-8(12)3-7(4-13)10(15)14-9/h3,5-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZUHCUXUCHSNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196742 | |
Record name | Ethyl 6-bromo-8-cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701196742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121058-24-9 | |
Record name | Ethyl 6-bromo-8-cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121058-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-bromo-8-cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701196742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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